Isobutyl-2,4-diaminobenzoate

Description

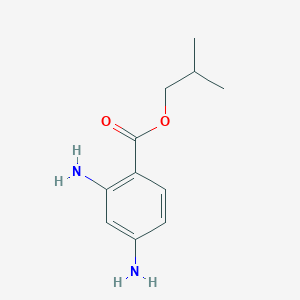

Isobutyl-2,4-diaminobenzoate is an ester derivative of 2,4-diaminobenzoic acid, where the carboxylic acid group is substituted with an isobutyl ester. The compound features two amino groups at the 2- and 4-positions of the benzene ring, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methylpropyl 2,4-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6,12-13H2,1-2H3 |

InChI Key |

IYSJTEFHXQQTNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=C(C=C(C=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on esters and benzoate derivatives with analogous substituents, as referenced in the evidence:

Table 1: Key Properties of Isobutyl-2,4-diaminobenzoate and Analogous Compounds

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: The 2,4-diamino groups in this compound likely increase polarity and hydrogen-bonding capacity compared to 4-dimethylamino in Isoamyl 4-(dimethylamino)benzoate. This could enhance solubility in polar solvents and reactivity in coordination chemistry. The isobutyl ester group reduces water solubility relative to smaller esters (e.g., methyl or ethyl), as seen in other isobutyl derivatives .

Safety and Handling: Analogous esters like Isoamyl 4-(dimethylamino)benzoate require stringent safety protocols, including eye flushing and medical consultation upon exposure . This compound may demand similar precautions due to its amino groups, which could pose irritation risks.

The 3,4-diaminobenzoate Pt complex exhibits pH-responsive behavior , implying this compound could serve in smart materials or sensors. Isobutyl esters in fragrances hint at niche industrial uses, though amino groups may limit compatibility in such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.